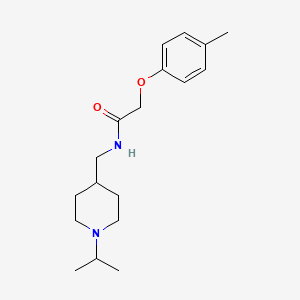

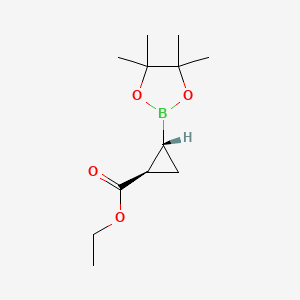

![molecular formula C9H6KN3O2S B2645078 Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 1820608-70-5](/img/structure/B2645078.png)

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also includes an amino group and a carboxylate group .

Synthesis Analysis

The synthesis of such compounds typically involves the use of pyridine as a precursor . Pyridine is an isostere of benzene and is used extensively in the synthesis of target pharmaceuticals and agrochemicals . The synthesis could also involve the use of other nitrogen-containing heterocycles .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. The pyridine ring, for instance, is known to readily undergo electrophilic substitution . The thiazole ring, being a part of the azole family, is also known to readily bind with a variety of enzymes and receptors, showing versatile biological activities .科学的研究の応用

Synthesis and Chemical Reactions

The compound and its derivatives are involved in various synthesis reactions, demonstrating their utility in creating new heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to new pentacyclic systems with promising antimicrobial activity against Staphylococcus aureus, showcasing their potential in developing novel antimicrobial agents (Sirakanyan et al., 2015).

Photocatalytic Applications

Research into potassium poly(heptazine imide) (PHI), a carbon nitride material, from substituted 1,2,4‐triazoles shows that derivatives like potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate can significantly enhance photocatalytic hydrogen and oxygen evolution from water under visible light. This discovery paves the way for its application in solar energy conversion and storage, marking a significant advancement in the field of sustainable energy (Savateev et al., 2017).

Antimicrobial and Anticancer Properties

Various studies have demonstrated the antimicrobial and anticancer properties of derivatives of potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate. Compounds synthesized from isonicotinic acid hydrazide showed good to moderate antimicrobial activity, with some derivatives exhibiting significant cytotoxicity against human cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Bayrak et al., 2009).

Coordination Chemistry and Luminescence

The compound's derivatives have been utilized in the synthesis of coordination polymers with interesting luminescent properties. Reactions under solvothermal conditions with PrCl3·6H2O and isomeric ligands led to new complexes with potential applications in materials science, particularly in optoelectronic devices and sensors (Wu et al., 2015).

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with care, using protective clothing and working in a well-ventilated area .

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the versatile biological activities of compounds containing pyridine and thiazole rings , there could be potential for developing more promising derivatives of “Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate” in the future.

特性

IUPAC Name |

potassium;5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S.K/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNBGNCTNYBLA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)

![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

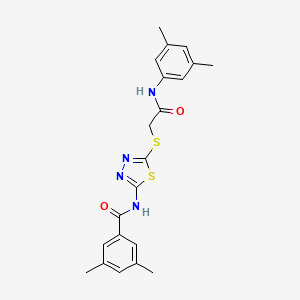

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)

![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)